molecular formula C23H22ClN5O3 B10915635 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10915635
M. Wt: 451.9 g/mol
InChI Key: HNDHOKWKRZLRES-UHFFFAOYSA-N
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Description

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, an isoxazole ring, and a pyridine ring. The presence of these rings makes the compound highly versatile and useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing the formation of by-products .

Scientific Research Applications

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-(4-HYDROXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-(4-FLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The presence of the methoxy group in N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE enhances its ability to interact with specific molecular targets, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C23H22ClN5O3

Molecular Weight

451.9 g/mol

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22ClN5O3/c1-3-29-19(17(24)11-26-29)12-25-22(30)16-10-18(13-4-5-13)27-23-20(16)21(28-32-23)14-6-8-15(31-2)9-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,25,30)

InChI Key

HNDHOKWKRZLRES-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)CNC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)OC)C5CC5

Origin of Product

United States

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